molecular formula C21H15NO2 B14079182 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- CAS No. 102327-01-5

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-

Cat. No.: B14079182
CAS No.: 102327-01-5
M. Wt: 313.3 g/mol
InChI Key: LQZJRPBDZCPBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is a compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- typically involves the amidation of 2-anthracenecarboxylic acid with an appropriate amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination or nitrating agents like HNO₃ (nitric acid) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .

Scientific Research Applications

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

102327-01-5

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

3-hydroxy-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24)

InChI Key

LQZJRPBDZCPBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.